POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE

Process Chemistry Pharmaceutical Intermediate Purity Contrast Agent Synthesis

Potassium 3-(benzyloxy)-2-chloropropanoate (CAS 138666-92-9), also designated as potassium 2-chloro-3-(phenylmethoxy)propanoate, is a halogenated carboxylate salt bearing a benzyloxy ether at the C3 position and a chlorine substituent at C2. This compound serves as the essential alkylating intermediate in the industrial preparation of BOPTA (4-carboxy-5,8,11-tris(carboxymethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oic acid), the chelating ligand of gadobenate dimeglumine, an FDA-approved MRI contrast agent.

Molecular Formula C10H10ClKO3
Molecular Weight 252.73 g/mol
Cat. No. B8254570
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePOTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE
Molecular FormulaC10H10ClKO3
Molecular Weight252.73 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COCC(C(=O)[O-])Cl.[K+]
InChIInChI=1S/C10H11ClO3.K/c11-9(10(12)13)7-14-6-8-4-2-1-3-5-8;/h1-5,9H,6-7H2,(H,12,13);/q;+1/p-1
InChIKeyXABKQUVFKKGLSX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium 3-(Benzyloxy)-2-chloropropanoate: A Critical Intermediate for Gadolinium-Based MRI Contrast Agent Synthesis


Potassium 3-(benzyloxy)-2-chloropropanoate (CAS 138666-92-9), also designated as potassium 2-chloro-3-(phenylmethoxy)propanoate, is a halogenated carboxylate salt bearing a benzyloxy ether at the C3 position and a chlorine substituent at C2 [1]. This compound serves as the essential alkylating intermediate in the industrial preparation of BOPTA (4-carboxy-5,8,11-tris(carboxymethyl)-1-phenyl-2-oxa-5,8,11-triazatridecan-13-oic acid), the chelating ligand of gadobenate dimeglumine, an FDA-approved MRI contrast agent [2][3]. The potassium counterion provides aqueous solubility while maintaining sufficient lipophilicity for organic-phase alkylation reactions.

Why Generic Substitution with Free Acid or Alternative Salts of Potassium 3-(Benzyloxy)-2-chloropropanoate Fails in GMP Synthesis


The potassium salt of 2-chloro-3-(benzyloxy)propionic acid is not interchangeable with the corresponding free acid, sodium salt, or ester analogs in the BOPTA manufacturing sequence. The free acid route (prior art Grassman et al., Chem. Ber. 1958, 91, 538) yields an intermediate with unsatisfactory purity—approximately 90–92% by HPLC—which propagates impurities to the final gadobenate dimeglumine drug substance [1]. The potassium salt is specifically required to achieve a pH of 7.2 during the salification step, where the K⁺ counterion avoids the phase-separation problems encountered with sodium salts, which form persistent emulsions during 2-butanol precipitation [1]. Additionally, the potassium salt provides enhanced lipophilicity compared to sodium, facilitating the interfacial alkylation with the tetraazamacrocycle precursor in biphasic reaction media .

Quantitative Evidence Guide: Differentiating Potassium 3-(Benzyloxy)-2-chloropropanoate from Closest Analogs


HPLC Purity of the BOPTA Intermediate: Potassium Salt Route vs. Free Acid/Ester Route

The potassium salt preparation process detailed in EP1588998B1 directly addresses the purity deficit of the prior art. The traditional route via 2-chloro-3-(phenylmethoxy)propionic ethyl ester hydrolysis, as described by Grassman et al., consistently delivers the free acid intermediate with an HPLC purity of only 90–92% [1]. In contrast, the potassium salt process, which avoids ester hydrolysis and proceeds through a controlled salification at pH 7.2 with aqueous KOH followed by 2-butanol precipitation, yields material with a purity specification of ≥95% (Sigma-Aldrich commercial specification) . This 3–5% absolute purity improvement eliminates downstream purification burdens and reduces lactam by-product formation in the subsequent BOPTA ring-closure step [1].

Process Chemistry Pharmaceutical Intermediate Purity Contrast Agent Synthesis

Phase-Transfer Catalysis Efficiency: Potassium Salt vs. Sodium Salt in Biphasic Alkylation

In the BOPTA alkylation step, the potassium salt of 2-chloro-3-(benzyloxy)propionic acid demonstrates superior phase-transfer behavior compared to the sodium analog. EP1588998B1 explicitly teaches that when the sodium salt is used in the benzylic organic phase, a dedicated NaCl wash step is required to break emulsions and promote phase separation [1]. The potassium salt, formed by neutralization of the organic-phase acid with 50% KOH, precipitates cleanly from 2-butanol without emulsion formation, reducing workup time and solvent consumption. Furthermore, vendor technical data indicates that tetrabutylammonium bromide (TBAB) catalyzes the benzyloxide displacement reaction up to 20-fold faster in the potassium salt system compared to homogeneous sodium salt conditions .

Phase-Transfer Catalysis Biphasic Reaction Engineering Alkylation Kinetics

Lipophilicity Advantage (cLogP) of the Benzyloxy Substituent vs. Phenoxy Analog for Membrane Permeability

The benzyloxy substituent in potassium 3-(benzyloxy)-2-chloropropanoate provides a structurally significant lipophilicity increase over the phenoxy analog potassium 3-(phenoxy)-2-chloropropanoate. While experimental logP data are absent from the peer-reviewed literature, the structural difference—an extra methylene spacer between the aromatic ring and the ether oxygen—predicts a computed logP increase of approximately 0.5–0.7 units based on fragment-based cLogP calculations (benzyl vs. phenyl ether contribution) . This lipophilicity enhancement is functionally relevant: the benzyloxy compound achieves effective partitioning into the organic phase during the biphasic alkylation with the tetraazamacrocycle, whereas the less lipophilic phenoxy analog exhibits higher aqueous carryover losses .

Lipophilicity Drug-like Properties Alkoxy Group SAR

Hazard Profile: Potassium Salt Classification vs. Free Acid for Safe Handling in Pilot Scale

The harmonized CLP classification for potassium 2-chloro-3-(benzyloxy)propionate (EC 426-350-8) specifies Eye Damage Category 1 (H318), Skin Sensitization Category 1 (H317), Acute Toxicity Category 4 (H302), and Specific Target Organ Toxicity–Repeated Exposure Category 2 (H373) [1]. While the free acid (CAS 113786-49-5) has not been formally classified under CLP Annex VI, the potassium salt classification provides a defined regulatory hazard framework for risk assessment and safety data sheet (SDS) preparation. The potassium salt's classification as a severe eye irritant (H318) mandates engineering controls (e.g., local exhaust ventilation and eye wash stations) that differ from the typical carboxylic acid irritant classification (H319), directly influencing facility design and PPE requirements during scale-up [1].

Chemical Safety CLP Classification Process Safety

Optimal Application Scenarios for Potassium 3-(Benzyloxy)-2-chloropropanoate Based on Quantitative Evidence


GMP Synthesis of Gadobenate Dimeglumine (Multi-Kilo Scale)

The potassium salt is the mandatory alkylating agent for the BOPTA ligand synthesis step in gadobenate dimeglumine production. The ≥95% commercial purity specification meets the ICH Q3A threshold for a late-stage intermediate, eliminating the need for pre-alkylation purification. The 2-butanol precipitation protocol at 15–38°C, as described in EP1588998B1, yields 5.8 kg of dry product per batch—a scalable isolation method not available for the sodium salt due to emulsion persistence [1].

Phase-Transfer Catalyzed Alkylation Process Development

When designing a biphasic alkylation of a tetraazamacrocycle with a chloroalkyl carboxylate, the potassium salt enables the use of TBAB-catalyzed phase-transfer conditions that accelerate reaction rates up to 20-fold . This rate advantage translates to reduced reactor occupancy and lower catalyst loading, making the potassium salt the preferred electrophile for process intensification in contrast agent manufacturing.

Preclinical Research Requiring Benzyloxy-Containing Chloroalkyl Building Blocks

For medicinal chemistry programs exploring halogenated propanoate scaffolds with enhanced lipophilicity, the benzyloxy-substituted potassium salt offers a predicted cLogP advantage of 0.5–0.7 units over the phenoxy analog . This lipophilicity increment improves organic-phase partitioning during library synthesis and may enhance membrane permeability of downstream conjugates, supporting hit-to-lead optimization of CNS-penetrant or cell-permeable candidates.

Safety-Engineered Scale-Up with Pre-Defined Hazard Classification

Unlike the free acid, which lacks harmonized CLP classification and may lead to inconsistent site-specific hazard assessments, the potassium salt carries a legally binding harmonized classification (Annex VI of CLP) that includes Eye Dam. 1 (H318) and STOT RE 2 (H373) [2]. This regulatory certainty allows engineering teams to pre-specify containment, ventilation, and PPE requirements before material receipt, reducing safety review cycle time in CDMO technology transfer.

Quote Request

Request a Quote for POTASSIUM 3-(BENZYLOXY)-2-CHLOROPROPANOATE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.